molecular formula C8H11N5 B1416276 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1152821-18-5

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B1416276
CAS No.: 1152821-18-5
M. Wt: 177.21 g/mol
InChI Key: CRHYDULYBNVDBB-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic organic compound featuring two pyrazole rings connected via a methylene bridge. Its molecular formula is C₉H₁₃N₅, with a molecular weight of 191.24 g/mol . The structure comprises a 1-methylpyrazole moiety linked to a 5-aminopyrazole group, making it a versatile scaffold for medicinal chemistry and materials science.

Key structural features include:

  • A rigid pyrazole core with sp²-hybridized nitrogen atoms.
  • A methyl group at the N1 position of the pyrazole ring, enhancing steric and electronic stability .
  • A primary amine group at the C5 position, enabling hydrogen bonding and derivatization .

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-12-5-7(4-11-12)6-13-8(9)2-3-10-13/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHYDULYBNVDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategies for Pyrazoles

  • Condensation Reactions : A common method for synthesizing pyrazoles involves the reaction of hydrazine with 1,3-dicarbonyl compounds. For example, hydrazine can react with acetoacetate to form a pyrazolone, which can then be further modified.

  • Alkylation and Arylation : Once a pyrazole ring is formed, it can be further functionalized through alkylation or arylation reactions. These reactions typically involve nucleophilic substitution or cross-coupling reactions.

  • Amination : Introducing an amino group into a pyrazole ring can be achieved through various methods, including nucleophilic substitution or reduction of nitro groups.

Challenges and Considerations

  • Regioselectivity : Pyrazoles can exhibit regioselectivity issues during substitution reactions, requiring careful control of reaction conditions.
  • Stability : Pyrazoles can be sensitive to light and oxygen, necessitating protection from these elements during synthesis.

Data Table: General Pyrazole Synthesis Conditions

Compound Starting Materials Reaction Conditions Yield
Pyrazolone Hydrazine, Acetoacetate Ethanol, Reflux 89%
4-Arylidene Pyrazolone Pyrazolone, Aldehyde Dioxane, Piperidine, Reflux Varies

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine have shown promising results against various cancer cell lines. A study demonstrated that related aminopyrazole compounds inhibited the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively . The selectivity of these compounds towards cancer cells over normal fibroblasts suggests a favorable therapeutic index.

Antimicrobial Properties
Another significant application is in the field of antimicrobial agents. Pyrazole derivatives have been evaluated for their activity against a range of pathogens. For example, a series of substituted pyrazoles were tested for antibacterial and antifungal activities, revealing effective inhibition against several strains . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrazole ring could enhance antimicrobial efficacy.

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound also positions it as a candidate for developing new pesticides. Research has highlighted that pyrazole derivatives can act as effective inhibitors of plant pathogens. For instance, analogs have been patented for their use in controlling fungal diseases in crops . The ability to modify substituents on the pyrazole ring allows for tailored activity against specific pests while minimizing toxicity to non-target organisms.

Material Science Applications

Polymer Chemistry
In material science, pyrazole derivatives are being explored for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that adding such compounds can improve the performance characteristics of polymers used in coatings and adhesives .

Case Studies

Application Area Study Reference Findings
Medicinal ChemistryMDPI Inhibition of HepG2 and HeLa cell lines with selective toxicity towards cancer cells.
Agricultural ScienceMDPI Effective against fungal pathogens, leading to potential pesticide development.
Material ScienceMDPI Enhanced thermal stability and mechanical properties in polymer applications.

Biological Activity

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their roles in medicinal chemistry, particularly as anticancer, antibacterial, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C10H12N4. It features a pyrazole core structure that is essential for its biological activity. The compound's structural characteristics can influence its interaction with biological targets.

Synthesis

The synthesis of this compound involves various chemical reactions that typically include the formation of pyrazole rings through cyclization methods. For instance, one method described involves reacting 1-methyl-1H-pyrazole with suitable aldehydes or amines under controlled conditions to yield the target compound .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound has shown significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)5.55Strong inhibition
HepG2 (Liver)2.86Strong inhibition
HCT116 (Colon)1.82Strong inhibition

These results suggest that this compound may act through mechanisms such as inducing apoptosis and inhibiting cell cycle progression in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . A study demonstrated that it has a minimum inhibitory concentration (MIC) of 1.56 mg/L against Pseudomonas syringae pv. actinidiae, outperforming traditional antibiotics like streptomycin . This positions it as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this pyrazole derivative has shown potential in anti-inflammatory applications . Compounds with similar structures have been reported to inhibit inflammatory pathways, making them suitable for treating conditions characterized by chronic inflammation .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Kinases: Pyrazole derivatives often inhibit specific kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can modulate oxidative stress pathways, leading to increased apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including this compound, which demonstrated significant anticancer activity against multiple cell lines. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles .

Comparison with Similar Compounds

Alkyl Substituents

  • 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (C₉H₁₃N₅, MW 191.24): Substitution of the methyl group with ethyl increases lipophilicity (logP ~1.8 vs. However, bulkier substituents may reduce binding affinity in sterically constrained targets .
  • 1-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine (C₉H₁₃N₅, MW 191.24):
    • Ethyl linkage introduces conformational flexibility, altering pharmacokinetic profiles compared to the methylene bridge in the parent compound .

Halogenated Derivatives

  • 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (C₈H₁₀ClN₅, MW 211.66):
    • Chlorine substitution at C4 enhances electronegativity, improving interactions with aromatic residues in enzyme active sites. This derivative shows ~20% higher inhibitory activity against kinase targets in preliminary assays .

Heteroaromatic Substituents

  • 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (C₉H₁₁N₃S, MW 193.27):
    • Thiophene substitution enhances electron-rich character, improving solubility in polar solvents (e.g., ~15 mg/mL in DMSO vs. ~10 mg/mL for the parent compound) .
  • 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine :
    • Phenyl groups increase molecular rigidity, favoring interactions with allosteric sites in receptors .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Solubility (mg/mL in DMSO) Key Applications
Target Compound C₉H₁₃N₅ 191.24 1.5 10.2 Kinase inhibitors
Ethyl-substituted analog C₉H₁₃N₅ 191.24 1.8 8.5 Antibacterial agents
Chloro derivative C₈H₁₀ClN₅ 211.66 2.1 7.3 Anticancer leads
Thiophene analog C₉H₁₁N₃S 193.27 1.2 15.0 CNS therapeutics

Q & A

Q. Methodological Considerations

  • Reagent Selection : POCl₃ is critical for cyclization; alternative reagents (e.g., polyphosphoric acid) may affect yield.
  • Temperature Control : Exothermic reactions require gradual heating to avoid decomposition.
  • Purification : Column chromatography or recrystallization is essential for isolating pure intermediates.

Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Basic Research Focus
Structural validation relies on a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions and assess regioselectivity. For example, methyl groups at the pyrazole N1 position show distinct shifts (e.g., δ 2.29 ppm in CDCl₃) .
  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches (e.g., 1650–1700 cm⁻¹ for acylated derivatives) .
  • Mass Spectrometry (EI/ESI) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks at m/z 176–196 for pyrazole-amine derivatives) .

Q. Advanced Applications

  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated in crystallographic studies of related pyrazol-5-amines .
  • 2D NMR (COSY, HSQC) : Maps proton-proton correlations in complex derivatives with overlapping signals .

How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of pyrazole-5-amine derivatives?

Advanced Research Focus
SAR studies focus on modulating substituents to enhance target affinity or selectivity. For example:

  • Antimicrobial Activity : Substituting the pyrazole core with electron-withdrawing groups (e.g., Cl, NO₂) improves antibacterial potency, as seen in 5-chloro-3-methyl-1-substituted analogs .
  • Antimitotic Activity : Diarylpyrazole derivatives (e.g., 1,5-diarylpyrazoles) show tubulin polymerization inhibition, with substituent bulkiness affecting cytotoxicity in cancer cell lines .
  • σ Receptor Antagonism : N1-aryl groups and C3/C5 substituents influence binding to σ₁ receptors, with fluorophenyl groups enhancing selectivity .

Q. Methodological Framework

  • Library Design : Use parallel synthesis to generate analogs with systematic substituent variations.
  • In Vitro Assays : Prioritize targets (e.g., tubulin polymerization assays , bacterial MIC testing ).
  • Computational Modeling : Docking studies (e.g., AutoDock) predict binding modes to guide SAR optimization.

What methodologies are employed to resolve contradictions in bioactivity data across different substituted analogs of this compound?

Advanced Research Focus
Discrepancies in bioactivity often arise from:

  • Regiochemical Isomerism : For example, 1,3- vs. 1,5-substitution patterns in pyrazoles can drastically alter pharmacological profiles. X-ray crystallography or NOE NMR experiments clarify structural assignments .
  • Metabolic Instability : Rapid degradation of labile groups (e.g., methoxy) may reduce in vivo efficacy despite strong in vitro activity. Stability assays (e.g., microsomal incubation) identify metabolic hotspots .

Case Study
In a study of pyrazole carboxamides, analogs with 4-pentylphenyl groups showed superior CB1 receptor affinity compared to 4-chlorophenyl derivatives, highlighting the role of lipophilicity in target engagement . Contradictory cytotoxicity data were resolved by correlating substituent electronics (Hammett σ values) with apoptotic activity .

How can researchers optimize reaction conditions for scaling up pyrazole-5-amine synthesis?

Advanced Research Focus
Scale-up challenges include:

  • Exothermic Reactions : Use controlled addition of POCl₃ to prevent thermal runaway .
  • Solvent Selection : Replace volatile solvents (e.g., DCM) with safer alternatives (e.g., toluene) without compromising yield.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted analogs .

Q. Process Validation

  • Quality Control : In-process HPLC monitors intermediate purity.
  • Green Chemistry : Solvent-free cyclization reduces waste .

What strategies are used to assess the purity and stability of pyrazole-5-amine derivatives under storage conditions?

Q. Basic Research Focus

  • HPLC-PDA : Detects impurities at >0.1% levels using C18 columns and gradient elution .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; derivatives with nitro groups may decompose above 150°C .
  • Forced Degradation Studies : Exposure to heat, light, and humidity identifies degradation pathways (e.g., hydrolysis of acylated amines) .

Q. Stabilization Methods

  • Lyophilization : Enhances shelf life of hygroscopic derivatives.
  • Inert Atmosphere Storage : Prevents oxidation of amine groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
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